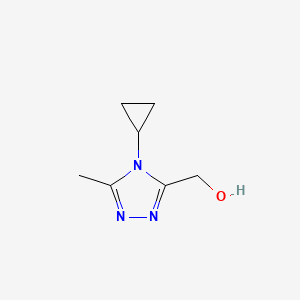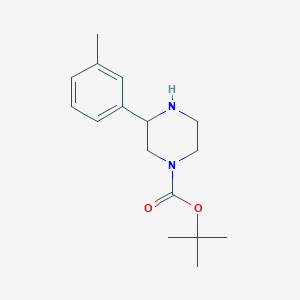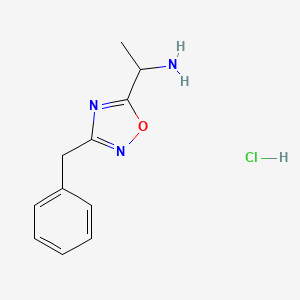
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the CAS Number: 1432681-11-2 . It has a molecular weight of 153.18 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for “(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” is 1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 . This indicates the presence of a cyclopropyl group, a methyl group, and a triazole ring in the molecule .It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
1,2,4-Triazole derivatives have been extensively studied for their antibacterial properties. They are known to exhibit significant activity against a variety of bacterial strains. The triazole ring can be incorporated into molecules that target critical-priority bacteria such as carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa , as well as Enterobacteriaceae resistant to carbapenems and third-generation cephalosporins . These compounds are crucial in the ongoing battle against antibiotic-resistant bacteria.
Antifungal Medications
Triazole derivatives like itraconazole , posaconazole , and voriconazole are well-established in clinical therapy for their antifungal effects. The triazole core’s ability to interact with fungal enzymes makes it an effective component in the development of new antifungal drugs . This is particularly important given the rising incidence of fungal infections and resistance to existing medications.
Anticancer Agents
The structural flexibility of the 1,2,4-triazole ring allows for the creation of compounds with potential anticancer properties. Novel triazole derivatives have shown promising cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) , Hela (cervical cancer) , and A549 (lung cancer) . These compounds offer hope for the development of more selective and less toxic cancer therapies.
Antiviral Therapeutics
Triazole derivatives have also been utilized in antiviral drugs such as ribavirin . The triazole ring can be modified to enhance its interaction with viral enzymes, potentially leading to the development of new antiviral agents that can combat a range of viral infections .
Antimigraine Formulations
The triazole derivative rizatriptan is an example of a compound used in the treatment of migraines. By targeting serotonin receptors, triazole-based compounds can be designed to alleviate the symptoms of migraines, offering relief to those suffering from this debilitating condition .
Anxiolytic and Antidepressant Drugs
Compounds like alprazolam and trazodone contain the triazole ring and are used to treat anxiety and depression, respectively. The triazole core’s interaction with neurotransmitter receptors in the brain highlights its potential in the development of new psychiatric medications .
Hormonal Therapies
The triazole ring is present in hormonal therapies such as letrozole and anastrozole , which are used in the treatment of breast cancer. These compounds inhibit the aromatase enzyme, reducing estrogen production and thus the growth of hormone-sensitive tumors .
Agricultural Fungicides
Beyond medical applications, triazole derivatives are also used as fungicides in agriculture. They help protect crops by inhibiting the growth of fungal pathogens, ensuring food security and agricultural sustainability .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Given its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through similar mechanisms . .
Biochemical Pathways
Some 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting potential involvement in pathways related to cell proliferation and survival.
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities , suggesting potential anti-tumor effects.
Eigenschaften
IUPAC Name |
(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMQPPXFQVYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)


![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)


![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)

